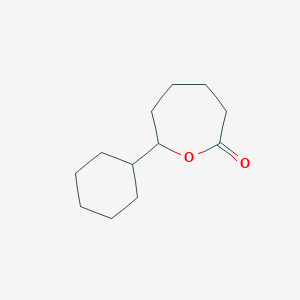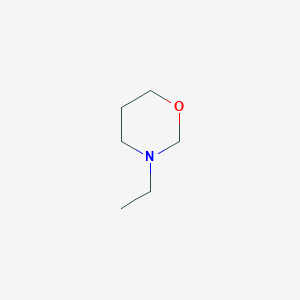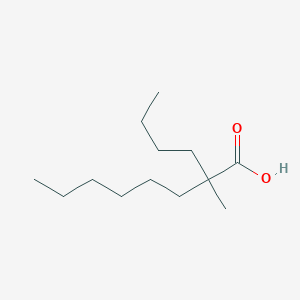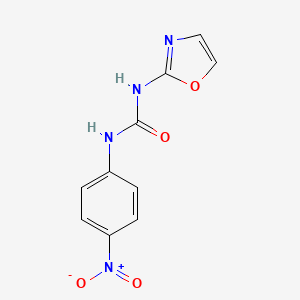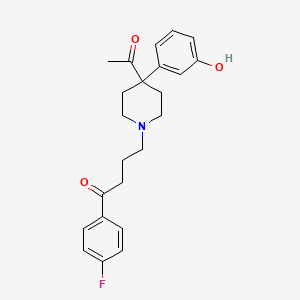![molecular formula C22H29NO B14679842 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine CAS No. 37599-85-2](/img/structure/B14679842.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a methanimine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation of 4-(hexyloxy)benzaldehyde with 4-propylaniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate and improve the selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible or irreversible bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Butoxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered electronic effects
Propiedades
Número CAS |
37599-85-2 |
|---|---|
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
1-(4-hexoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C22H29NO/c1-3-5-6-7-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(8-4-2)10-14-21/h9-16,18H,3-8,17H2,1-2H3 |
Clave InChI |
AGOPNGVNGQOJDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


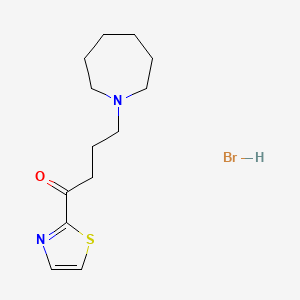
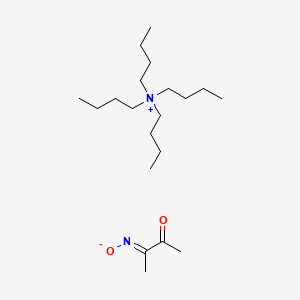
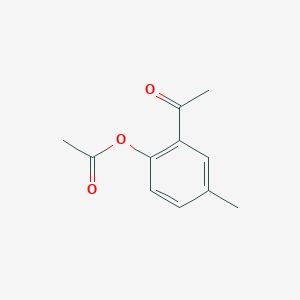
methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
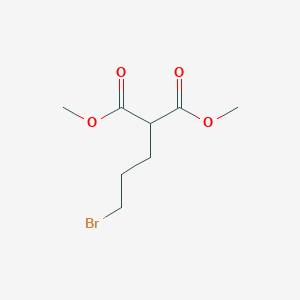
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
